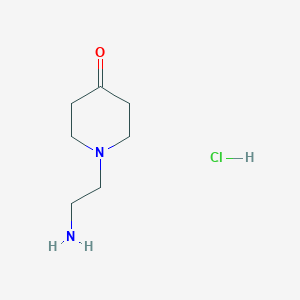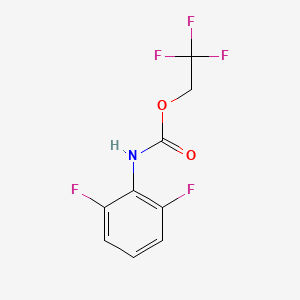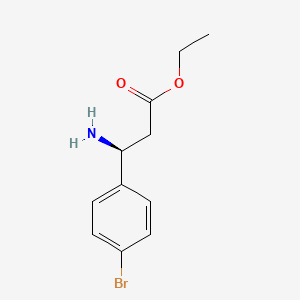![molecular formula C21H46NO6P B12089962 azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)
azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines an azanium ion with a phosphonooxy group and an octadec-9-enoxy chain, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate typically involves a multi-step process. One common method includes the reaction of octadec-9-enol with phosphorus oxychloride under controlled conditions to form the phosphonooxy intermediate. This intermediate is then reacted with azanium ions in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate has diverse applications in scientific research, including:
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biology
Biochemical Studies: The compound is used to study enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals targeting specific biochemical pathways.
Medicine
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and metabolic disorders.
Diagnostics: The compound is used in diagnostic assays to detect specific biomolecules in biological samples.
Industry
Agriculture: It is used in the formulation of agrochemicals to enhance crop protection and yield.
Environmental Science: The compound is employed in environmental monitoring and remediation processes to detect and neutralize pollutants.
Mécanisme D'action
The mechanism of action of azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate signaling pathways by interacting with cell surface receptors, influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium Compounds: Similar to azanium compounds, ammonium compounds like ammonium chloride and ammonium nitrate have significant industrial and biological applications.
Uniqueness
Azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H46NO6P |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate |
InChI |
InChI=1S/C21H42O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h9-10,21H,2-8,11-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/b10-9+; |
Clé InChI |
KSHWVUWZOAKCRK-RRABGKBLSA-O |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)










![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)
